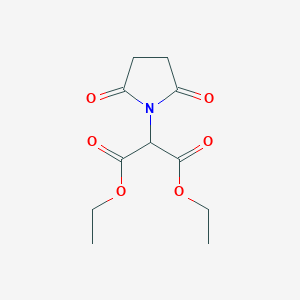

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Description

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a malonate derivative characterized by a central pyrrolidine-2,5-dione (succinimide) ring attached to the malonate core. This structural feature distinguishes it from simpler alkyl malonates like diethyl or dimethyl malonate. The compound is likely utilized in organic synthesis, particularly in pharmaceutical intermediates, due to its reactive α-carbon and the electron-withdrawing nature of the dioxopyrrolidinyl group, which enhances its utility in Michael additions or cyclization reactions .

Properties

IUPAC Name |

diethyl 2-(2,5-dioxopyrrolidin-1-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c1-3-17-10(15)9(11(16)18-4-2)12-7(13)5-6-8(12)14/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELBBOBSSPLQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364890 | |

| Record name | diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143801-19-8 | |

| Record name | diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Diethyl 2-Halomalonates

The synthesis of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate typically begins with the preparation of halogenated malonate precursors. Diethyl 2-bromomalonate and diethyl 2,2-dibromomalonate are key intermediates, synthesized via direct bromination of diethyl malonate using bromine in inert solvents. For example, Organic Syntheses (1972) describes a protocol where diethyl malonate reacts with bromine at 0–5°C in carbon tetrachloride, yielding diethyl 2-bromomalonate in 85% purity. Similarly, JP27004157 (1952) reports the preparation of diethyl 2,2-dibromomalonate using excess bromine under controlled conditions. These halogenated derivatives serve as electrophilic substrates for subsequent nucleophilic displacement reactions.

Nucleophilic Substitution with Pyrrolidin-2,5-Dione

The critical step involves substituting the halogen atom in diethyl 2-bromomalonate with the nitrogen of pyrrolidin-2,5-dione (succinimide). This reaction is facilitated by deprotonating succinimide’s NH group (pKa ~9–10) using a strong base such as 1,8-diazabicycloundec-7-ene (DBU, pKa ~12). A representative procedure involves stirring diethyl 2-bromomalonate (1.0 mmol) with succinimide (1.2 mmol) and DBU (1.8 mmol) in acetonitrile at room temperature for 20 minutes. The reaction mixture is then extracted with dichloromethane, washed with water, and purified via flash chromatography (petroleum ether/ethyl acetate = 80:3) to yield the product in 89% purity.

Mechanistic Insight :

DBU deprotonates succinimide, generating a succinimide anion that performs an SN2 attack on the electrophilic α-carbon of the bromomalonate. The reaction’s efficiency hinges on the leaving group’s ability (bromine > chlorine) and the base’s strength, with DBU outperforming weaker bases like triethylamine in minimizing elimination byproducts.

Alternative Methods Using Activated Malonates

Cyclocondensation with Dinucleophiles

Bis(2,4,6-trichlorophenyl) malonates, activated esters of malonic acid, react with dinucleophiles like hydrazines or diamines to form six-membered malonyl heterocycles. While this method primarily targets fused heterocycles, modifying the dinucleophile to pyrrolidin-2,5-dione derivatives could theoretically yield diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate. However, literature reports indicate low yields (<5%) when using diethyl malonates directly, necessitating high temperatures (150–250°C) and specialized solvents like bromobenzene.

Succinimidyl Ester Activation

Activating malonic acid as bis(succinimidoyl) esters offers a peptide-like coupling approach. A protocol from PMC involves reacting malonic acid with N-hydroxysuccinimide (NHS) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane. However, this method predominantly forms N,N'-diisopropylurea as a byproduct, with negligible yields of the desired bis(succinimidoyl) malonate. Scaling this approach for mono-substitution remains challenging due to competing side reactions.

Catalytic Approaches and Reaction Optimization

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) enhance nucleophilicity and solubility of succinimide, while DBU’s non-nucleophilic base profile prevents ester hydrolysis. Comparative studies in ethanol show reduced yields (≤60%) due to partial solvolysis of the malonate ester.

Temperature and Time Considerations

Room-temperature reactions (20–25°C) favor kinetic control, minimizing thermal decomposition. Prolonged reaction times (>1 hour) or elevated temperatures (>50°C) promote side reactions, such as elimination to form α,β-unsaturated esters. Patent WO2017087323A1 highlights that maintaining the reaction at 20–70°C for 1 hour optimizes conversion rates (>95%) while preserving product integrity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl3) of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate exhibits distinct signals:

-

δ 1.31 (t, J = 7.0 Hz, 6H, CH2CH3),

-

δ 4.31 (q, J = 7.0 Hz, 4H, OCH2),

-

δ 2.79–2.91 (m, 4H, pyrrolidin-dione CH2),

13C NMR (125 MHz, CDCl3) confirms the structure with carbonyl resonances at δ 166.5 (malonate C=O), δ 175.8 (pyrrolidin-dione C=O), and quaternary carbon at δ 96.8 (malonate C2).

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. Additionally, it may interact with cellular receptors and ion channels, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Malonate Derivatives

Diethyl Malonate (CAS 105-53-3)

- Structure : Two ethyl ester groups attached to the malonate core.

- Physical Properties : Liquid at room temperature, molecular weight ~160.17 g/mol (inferred from dimethyl malonate data) .

- Applications : Widely used as a precursor in synthesizing barbiturates, fragrances, and agrochemicals.

Dimethyl Malonate (CAS 108-59-8)

- Structure : Methyl ester groups instead of ethyl.

- Physical Properties : Liquid at room temperature, molecular weight 132 g/mol .

- Toxicity Profile : Designated as a low-priority substance (LPS) by the U.S. EPA due to low human health and environmental hazards .

Diethyl 2-(2,5-Dioxopyrrolidin-1-yl)malonate

- Structure : Incorporates a cyclic imide (dioxopyrrolidinyl) substituent.

- Key Features : Enhanced electrophilicity at the α-carbon due to the electron-withdrawing dioxopyrrolidinyl group. This facilitates nucleophilic attacks in cross-coupling or cycloaddition reactions.

Substituted Malonate Derivatives

Diethyl 2-(2-Phenylacetyl)malonate (CAS 20320-59-6)

- Structure : Phenylacetyl substituent on the malonate core.

- Applications : Intermediate in pharmaceutical synthesis, leveraging the aromatic group for bioactive molecule construction .

Diethyl 2-(5-Chloropyridin-2-yl)malonate (CAS 1985973-42-9)

- Structure : Chloropyridinyl substituent.

- Applications : Likely used in heterocyclic compound synthesis due to the pyridine ring’s electronic and coordination properties .

Diethyl 2-(5-Bromopyridin-2-yl)malonate (CAS 1215098-80-8)

Comparative Physical-Chemical Properties

Reactivity and Functional Differences

- Diethyl/Dimethyl Malonate: Linear esters with high solubility in organic solvents. Their reactivity centers on the α-hydrogens, enabling Knoevenagel condensations and Claisen reactions .

- Diethyl 2-(2,5-Dioxopyrrolidin-1-yl)malonate : The cyclic imide group increases electrophilicity, making the α-carbon more susceptible to nucleophilic attack. This property is advantageous in forming carbon-heteroatom bonds or serving as a Michael acceptor .

- Pyridinyl/Chloro-Substituted Malonates : Halogen and aromatic substituents enhance their utility in Suzuki-Miyaura or Ullmann couplings, facilitating access to complex heterocycles .

Toxicity and Regulatory Considerations

Biological Activity

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and molecular interactions based on recent research findings.

Synthesis and Characterization

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is synthesized through various chemical reactions involving diethyl malonate and pyrrolidine derivatives. The synthesis typically involves the formation of the pyrrolidine ring followed by functionalization to introduce the dioxo group. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activity of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate has been evaluated in multiple studies focusing on its antibacterial, antitumor, and enzyme inhibitory properties.

Antibacterial Activity

Recent studies have shown that compounds related to diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate exhibit significant antibacterial activity. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.8 µg/mL against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action appears to involve inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth.

Antitumor Activity

In vitro studies have indicated that diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate derivatives possess antiproliferative effects against cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-436), suggesting potent anticancer properties . The mechanism involves cell cycle arrest and induction of apoptosis, making it a candidate for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies provide insight into the binding interactions between diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate and its target enzymes. These studies reveal that the compound can effectively bind to the active sites of DHFR and other relevant targets, indicating a promising therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate in biological systems:

- Antibacterial Efficacy : A study reported that derivatives exhibited strong action against resistant bacterial strains with MIC values comparable to standard antibiotics.

- Antitumor Effects : In a comparative analysis with Olaparib (a known PARP inhibitor), certain derivatives showed enhanced antiproliferative activity against BRCA1 mutant cell lines .

- Enzyme Inhibition : The inhibition profile against MtDHFR was notably stronger than conventional inhibitors like trimethoprim, suggesting improved efficacy in treating infections caused by resistant pathogens .

Data Tables

| Activity Type | Compound | IC50/MIC Value | Target |

|---|---|---|---|

| Antibacterial | Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate | 0.8 µg/mL | Mycobacterium tuberculosis |

| Antitumor | Derivative A | 2.57 µM | MDA-MB-436 |

| Enzyme Inhibition | Derivative B | 92 µM | MtDHFR |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, and how can purification be achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of diethyl malonate derivatives. For example, diethyl bromomalonate reacts with pyrrolidinone derivatives under reflux in dichloromethane with a base (e.g., KCO) to introduce the dioxopyrrolidinyl group. Purification typically involves flash chromatography using petroleum ether-ethyl acetate gradients (8:2 to 6:4), yielding products as oils or solids (62–87% yields) . NMR (e.g., H and C) and ESI-MS are critical for confirming structure: key signals include δ ~5.6–5.7 ppm (methine proton) and δ ~165–175 ppm (ester carbonyl carbons) .

Q. How can the reactivity of the dioxopyrrolidinyl group influence subsequent functionalization?

- Methodological Answer : The 2,5-dioxopyrrolidin-1-yl moiety is electrophilic, enabling conjugation via NHS ester chemistry. For example, it can react with amines to form stable amide bonds, as demonstrated in the synthesis of C60-malonate derivatives using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) . Reaction conditions (e.g., DCM solvent, overnight stirring) and stoichiometric ratios (1:1.2 malonate:NHS) are critical for high yields.

Q. What spectroscopic techniques are most reliable for characterizing diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate?

- Methodological Answer :

- H NMR : Look for the methine proton (δ ~5.6–5.7 ppm, singlet) and ester ethyl groups (δ ~1.2–1.3 ppm, triplet; δ ~4.2–4.3 ppm, quartet) .

- C NMR : Ester carbonyls appear at δ ~165–175 ppm, while the dioxopyrrolidinyl carbonyls resonate at δ ~170–175 ppm .

- ESI-MS : The molecular ion ([M+Na]) is typically observed, with accurate mass matching the theoretical value (e.g., m/z 307 for a related compound) .

Advanced Research Questions

Q. How do electronic effects of the dioxopyrrolidinyl group impact enolate formation in alkylation or condensation reactions?

- Methodological Answer : The electron-withdrawing dioxopyrrolidinyl group increases α-hydrogen acidity, facilitating enolate generation. For alkylation, use strong bases (e.g., LDA or NaH) in THF at −78°C to deprotonate the malonate. React the enolate with alkyl halides (e.g., benzyl bromide) to introduce substituents. Monitor regioselectivity via H NMR: alkylation at the malonate α-carbon shifts the methine proton signal upfield (δ ~5.3–5.4 ppm) .

Q. What contradictions exist in reported synthetic yields, and how can reaction conditions be optimized?

- Methodological Answer : Yields vary based on substituent steric/electronic effects. For nitro-substituted analogs (e.g., diethyl 2-(2-nitrophenyl)malonate), yields drop to 77% due to competing side reactions. Optimization strategies:

- Temperature : Increase to 120°C for faster kinetics .

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalysis : Add phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Q. Can diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate serve as a precursor for spirocyclic or heterocyclic systems?

- Methodological Answer : Yes. The compound’s malonate core allows cyclization with amines or hydrazines. For spirooxindoles, react with 2-nitrofluorobenzene derivatives under basic conditions (KCO, DMF, 100°C), followed by nitro reduction and lactamization . Key steps:

- Nitro Reduction : Use H/Pd-C or Zn/HCl.

- Lactamization : Heat in acetic acid to form the spiro ring .

Data Contradictions and Resolution

Q. Discrepancies in NMR assignments for malonate derivatives: How to resolve them?

- Methodological Answer : Conflicting δ values may arise from solvent effects (CDCl vs. DO) or substituent electronic environments. Cross-validate using:

- 2D NMR : HSQC and HMBC to correlate protons and carbons .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts .

Applications in Complex Syntheses

Q. How is this compound used in synthesizing bioactive molecules or materials?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.